

Dehydro Nifedipine-d6: A Technical Guide to its Certificate of Analysis

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Compound of Interest

Compound Name: Dehydro Nifedipine-d6

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For researchers, scientists, and professionals in drug development, a thorough understanding of the quality and purity of analytical standards is paramount. This guide provides an in-depth overview of the typical parameters found on a Certificate of Analysis (CoA) for **Dehydro Nifedipine-d6**, a deuterated internal standard crucial for pharmacokinetic and metabolic studies of Nifedipine. **Dehydro Nifedipine-d6** is the primary labeled metabolite of Nifedipine in human plasma and is widely used for accurate quantification in bioanalytical methods.^[1]

Core Analytical Parameters and Specifications

The Certificate of Analysis for **Dehydro Nifedipine-d6** provides critical data on its identity, purity, and quality. The following table summarizes the key quantitative parameters and their typical specifications.

Parameter	Typical Specification	Analytical Method
Appearance	White to Off-White Solid	Visual Inspection
Molecular Formula	C ₁₇ H ₁₀ D ₆ N ₂ O ₆	Mass Spectrometry
Molecular Weight	350.36 g/mol	Mass Spectrometry
CAS Number	125464-52-0	-
Chemical Purity (HPLC)	≥95%	High-Performance Liquid Chromatography (HPLC)
Identity	Conforms to structure	¹ H NMR, ¹³ C NMR, Mass Spectrometry
Isotopic Purity (Deuterium Incorporation)	≥98%	Mass Spectrometry and/or NMR Spectroscopy
Residual Solvents	To be reported (e.g., ≤0.5% for common solvents)	Gas Chromatography-Mass Spectrometry (GC-MS)
Water Content	To be reported (e.g., ≤1.0%)	Karl Fischer Titration
Storage Condition	-20°C	-

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of the quality of **Dehydro Nifedipine-d6**. Below are the protocols for the key experiments cited in the Certificate of Analysis.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

This method is employed to determine the chemical purity of **Dehydro Nifedipine-d6** by separating it from any non-deuterated or other impurities.

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

- Mobile Phase: A gradient elution using a mixture of acetonitrile and a 0.1% formic acid aqueous solution.
- Flow Rate: 1.0 mL/min.
- Detection: UV detection at a specified wavelength, typically around 235 nm.
- Procedure:
 - A standard solution of **Dehydro Nifedipine-d6** is prepared in a suitable solvent, such as methanol or acetonitrile.
 - The solution is injected into the HPLC system.
 - The chromatogram is recorded, and the peak area of **Dehydro Nifedipine-d6** is compared to the total area of all peaks to calculate the purity.

Mass Spectrometry (MS) for Identity and Isotopic Purity

Mass spectrometry is a powerful technique to confirm the molecular weight and structure of **Dehydro Nifedipine-d6**, as well as to determine its isotopic enrichment.

- Instrumentation: A high-resolution mass spectrometer (HRMS) coupled with an electrospray ionization (ESI) source.
- Procedure for Identity Confirmation:
 - A dilute solution of the sample is infused into the mass spectrometer.
 - The instrument is operated in full scan mode to obtain the mass-to-charge ratio (m/z) of the molecular ion.
 - The observed molecular weight is compared to the theoretical molecular weight of **Dehydro Nifedipine-d6** (350.36 g/mol).
- Procedure for Isotopic Purity:

- The relative intensities of the isotopic peaks corresponding to different numbers of deuterium atoms are measured.
- The percentage of the d6-labeled species is calculated relative to the sum of all deuterated and non-deuterated species.

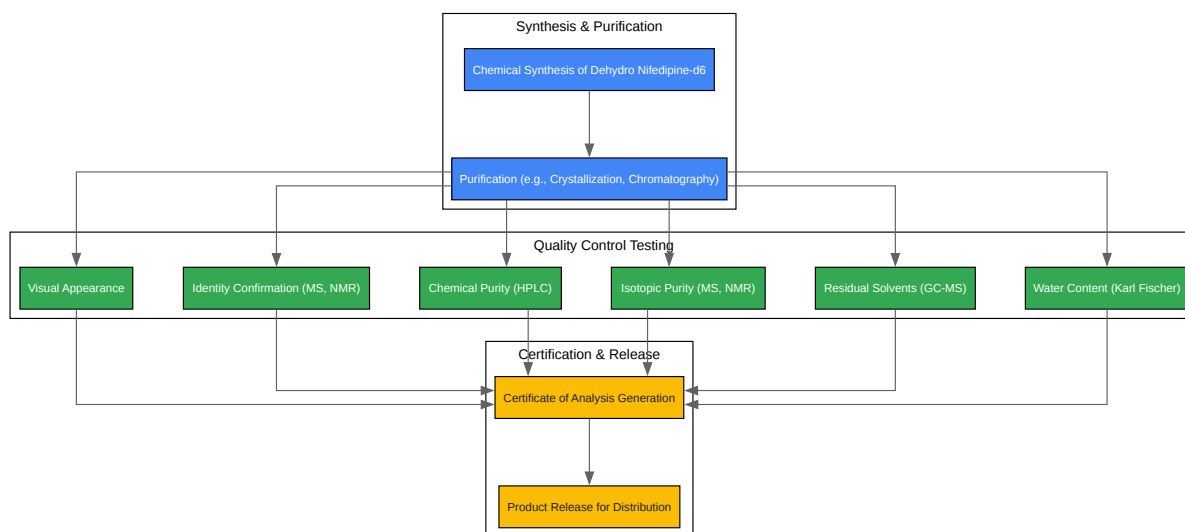
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy provides detailed information about the molecular structure and confirms the position of the deuterium labels.

- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- Solvent: A deuterated solvent in which the sample is soluble (e.g., Chloroform-d, DMSO-d6).
- Experiments:
 - ^1H NMR: To confirm the absence of protons at the labeled positions and to verify the overall proton chemical shifts of the molecule.
 - ^{13}C NMR: To confirm the carbon skeleton of the molecule.
- Procedure:
 - A small amount of the sample is dissolved in the appropriate deuterated solvent.
 - The NMR spectra are acquired.
 - The chemical shifts and coupling constants are analyzed to confirm the structure and the sites of deuteration.

Quality Control Workflow

The following diagram illustrates the logical workflow for the quality control and certification of **Dehydro Nifedipine-d6**.



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Quality Control Workflow for **Dehydro Nifedipine-d6**.

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References

- 1. LGC Group [www2.lgcgroup.com]
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